An In-depth Technical Guide to 4-(4-Bromophenyl)morpholine: Synthesis, Properties, and Applications in Drug Discovery
An In-depth Technical Guide to 4-(4-Bromophenyl)morpholine: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Morpholine Scaffold in Medicinal Chemistry
The morpholine ring is a privileged heterocyclic motif in medicinal chemistry, recognized for its ability to impart favorable physicochemical properties to drug candidates.[1][2][3] Its incorporation can enhance aqueous solubility, metabolic stability, and bioavailability, making it a valuable building block in the design of novel therapeutics.[4] The compound 4-(4-bromophenyl)morpholine serves as a key intermediate in the synthesis of a variety of biologically active molecules, leveraging the unique electronic properties of the bromophenyl group for further chemical modifications. This guide provides a comprehensive overview of the synthesis, properties, and applications of 4-(4-bromophenyl)morpholine, offering insights for its effective utilization in research and development.
Physicochemical Properties of 4-(4-Bromophenyl)morpholine
A thorough understanding of the physicochemical properties of a compound is fundamental to its application in synthetic and medicinal chemistry. The key properties of 4-(4-bromophenyl)morpholine are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 30483-75-1 | [5][6][7][8] |
| Molecular Formula | C₁₀H₁₂BrNO | [5][6][7][8][9] |
| Molecular Weight | 242.11 g/mol | [6][8][9] |
| Appearance | White to off-white or beige crystalline solid | [5][10] |
| Melting Point | 114-118 °C | [5][6] |
| Purity | ≥95% to ≥99% (depending on supplier) | [5][7][10] |
| SMILES | C1COCCN1C2=CC=C(C=C2)Br | [6][7][9] |
| InChI | 1S/C10H12BrNO/c11-9-1-3-10(4-2-9)12-5-7-13-8-6-12/h1-4H,5-8H2 | [6][9] |
| XLogP3 | 2.1 | [9] |
Synthesis of 4-(4-Bromophenyl)morpholine
The synthesis of 4-(4-bromophenyl)morpholine can be achieved through various synthetic routes. A common and effective method involves the nucleophilic substitution of a suitable bromophenyl precursor with morpholine. Below is a detailed experimental protocol for a laboratory-scale synthesis.
Experimental Protocol: Synthesis of 4-(4-Bromophenyl)morpholine
This protocol is based on a method involving the reaction of a substrate in a buffered solution with a catalyst and an oxidizing agent.[11]
Materials and Reagents:
-
Substrate (e.g., a suitable aniline precursor)
-
1,4-Dioxane (distilled)
-
Sodium Bromide (NaBr)
-
Phosphate buffer (pH 6.2 or 4.2)
-
Diphenyl ditelluride
-
Hydrogen Peroxide (H₂O₂)
-
Ethyl Acetate (EtOAc)
-
Sodium Bisulfite (NaHSO₃) solution (0.5 M)
-
Brine
-
Magnesium Sulfate (MgSO₄)
-
Deionized water
Procedure:
-
Reaction Setup: In an open flask, dissolve 1 mmol of the substrate in 9.75 mL of distilled 1,4-dioxane.
-
Addition of Reagents: To this solution, add 10 mL of a 1.5 M NaBr solution in either pH 6.2 or pH 4.2 phosphate buffer.[11]
-
Catalyst Introduction: Add a freshly prepared solution of diphenyl ditelluride (0.25 mL of a 10 mM stock in 1,4-dioxane, 2.5 µmol, 0.25 mol % relative to the substrate).[11]
-
Initiation of Reaction: Add 8.8 M H₂O₂ to the mixture.[11]
-
Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up:
-
Once the reaction is complete, dilute the mixture with 10 mL of water.
-
Extract the aqueous solution with ethyl acetate (3 x 10 mL).
-
Combine the organic extracts and wash with 0.5 M NaHSO₃ solution (5 mL) followed by brine (10 mL).[11]
-
-
Isolation and Purification:
-
Dry the organic layer over anhydrous MgSO₄ and then concentrate it under reduced pressure.
-
The resulting product can be further purified by recrystallization or column chromatography if necessary.
-
Expected Yield: This method has been reported to produce 4-(4-bromophenyl)morpholine as a tan solid with a yield of approximately 93%.[11]
Figure 1: General workflow for the synthesis of 4-(4-bromophenyl)morpholine.
Applications in Drug Discovery and Medicinal Chemistry
4-(4-Bromophenyl)morpholine is a valuable building block in the synthesis of a wide range of biologically active compounds. Its utility spans several therapeutic areas, primarily due to the versatility of the morpholine scaffold and the reactivity of the bromo-substituent.
-
Neurological Disorders and Cancer: The compound is utilized in the development of novel therapeutic agents targeting neurological disorders and various types of cancer.[5] The morpholine moiety can improve a compound's ability to cross the blood-brain barrier, a critical factor for drugs targeting the central nervous system.[4]
-
Analgesics and Anti-inflammatory Drugs: It serves as a key intermediate in the synthesis of potential analgesic and anti-inflammatory agents.[5]
-
Antimicrobial and Anticancer Agents: The broader class of 4-(4-bromophenyl) derivatives, such as those incorporating a thiazole ring, have shown promising in vitro antimicrobial and anticancer activities.[12] This suggests that the 4-bromophenyl moiety is a valuable pharmacophore for the development of these agents.
-
Biochemical Research: 4-(4-Bromophenyl)morpholine is also employed as a tool in biochemical research to study enzyme interactions and receptor binding, aiding in the broader drug discovery and development process.[5]
Safety and Handling
4-(4-Bromophenyl)morpholine is classified as a hazardous substance and should be handled with appropriate safety precautions. It is known to cause skin and serious eye irritation and may cause respiratory irritation.[9] Appropriate personal protective equipment (PPE), including gloves, eye protection, and a dust mask, should be worn when handling this compound. It should be stored at room temperature or under refrigerated conditions (0-8 °C) as recommended by the supplier.[5]
Conclusion
4-(4-Bromophenyl)morpholine is a versatile and valuable chemical intermediate with significant applications in pharmaceutical and agrochemical research. Its well-defined physicochemical properties and established synthetic routes make it an accessible building block for medicinal chemists. The demonstrated utility of the morpholine scaffold in improving the drug-like properties of molecules, combined with the synthetic versatility of the bromophenyl group, ensures that 4-(4-bromophenyl)morpholine will continue to be a relevant compound in the ongoing quest for novel and effective therapeutic agents.
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4-(4-Bromophenyl)morpholine. Chem-Impex. [Link]
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N-(4-BROMOPHENYL)MORPHOLINE One Chongqing Chemdad Co. Chemdad. [Link]
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4-(4-Bromophenyl)morpholine | C10H12BrNO | CID 11622851. PubChem. [Link]
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(PDF) Morpholines. Synthesis and Biological Activity. ResearchGate. [Link]
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Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Semantic Scholar. [Link]
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Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). PubMed. [Link]
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4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. PubMed Central. [Link]
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Occurrence of Morpholine in Central Nervous System Drug Discovery. PubMed Central. [Link]
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Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences. [Link]
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